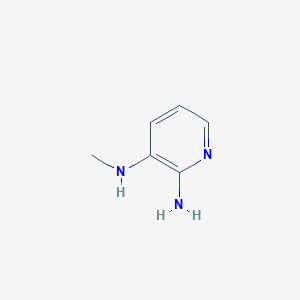

N3-Methylpyridine-2,3-diamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRRONMICPMDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481857 | |

| Record name | N3-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56291-51-1 | |

| Record name | N3-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N3 Methylpyridine 2,3 Diamine and Analogous Pyridine 2,3 Diamine Derivatives

Modification of Traditional Condensation Strategies

Classical condensation reactions represent some of the earliest methods for pyridine (B92270) synthesis. numberanalytics.com The Hantzsch pyridine synthesis, for instance, typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org Modifications of these traditional strategies continue to be a viable route for the synthesis of functionalized pyridines. researchgate.net These methods often involve the reaction of 1,5-dicarbonyl compounds with ammonia or its derivatives to form the pyridine ring. beilstein-journals.org While effective, these approaches can sometimes be limited by harsh reaction conditions and the generation of multiple products, necessitating tedious purification steps. orgsyn.org

A common traditional route to 2,3-diaminopyridine (B105623) involves the reduction of 2-amino-3-nitropyridine. orgsyn.orgchemicalbook.com However, the initial nitration of 2-aminopyridine (B139424) often yields the 5-nitro isomer as the major product, making the isolation of the desired 3-nitro precursor challenging. orgsyn.org

Transition Metal-Catalyzed Cyclization and Cross-Coupling Procedures

Modern synthetic chemistry has increasingly relied on transition metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. elsevier.com Catalysts based on palladium, copper, rhodium, and cobalt have been extensively used in the synthesis of pyridine derivatives. nih.govarkat-usa.orgbeilstein-journals.org These methods include:

Cyclization Reactions: Transition metals can catalyze the [2+2+2] cyclization of alkynes and nitriles to form substituted pyridines. numberanalytics.comarkat-usa.org Cobalt complexes have been particularly effective in these transformations. arkat-usa.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for functionalizing the pyridine ring. beilstein-journals.org These reactions allow for the introduction of various substituents onto a pre-existing pyridine core.

C-H Functionalization: Direct C-H bond functionalization has emerged as a highly atom-economical approach. nih.gov Palladium, rhodium, and iridium catalysts have been employed to directly introduce alkyl or aryl groups at specific positions on the pyridine ring, including the C2, C3, and C4 positions. nih.gov For instance, the Ullmann coupling, catalyzed by copper, can be used to form C-N bonds, a key step in the synthesis of some pyridine diamine derivatives. nih.gov

These transition metal-catalyzed methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. beilstein-journals.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.com MCRs are valued for their atom economy, simplicity, and ability to generate diverse molecular scaffolds. bohrium.commdpi.com

Several MCRs have been developed for the synthesis of pyridine derivatives. bohrium.comorganic-chemistry.org For example, a one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds can yield pyrazolopyridine derivatives. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a well-established method for synthesizing various fused imidazo-heterocycles. nih.govacs.org Although not directly producing simple pyridine diamines, these MCRs highlight the power of this strategy in rapidly assembling complex heterocyclic structures.

Chemical Reactivity and Transformations of N3 Methylpyridine 2,3 Diamine

Reactions at Amino Functional Groups

The primary amino group at the C2 position and the secondary methylamino group at the C3 position are the main sites of reactivity for a range of functional group transformations.

The oxidation of pyridine (B92270) diamine derivatives is a known transformation that can lead to the corresponding nitroso or nitro compounds. Generally, oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) are employed for this purpose. evitachem.com While this reactivity is established for analogous compounds like 3-Methylpyridine-2,5-diamine and N5-Methylpyridine-2,5-diamine, specific literature detailing the oxidation of N3-Methylpyridine-2,3-diamine to its nitroso or nitro derivatives is not prominently available in the reviewed sources. evitachem.com The reaction is plausible but requires dedicated study for this specific substrate.

In the context of this compound, reduction reactions are most relevant to its synthesis from a nitropyridine precursor. The most common and efficient method involves the catalytic hydrogenation of an appropriate N-methyl-2-nitropyridin-3-amine. This transformation is a key step in obtaining the diamine.

A typical procedure involves the reduction of the nitro group to an amino group using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). vulcanchem.com This reaction is generally carried out in a polar organic solvent system, such as a mixture of methanol (B129727) and 1,2-dimethoxyethane, and proceeds with high efficiency. vulcanchem.com

Table 1: Synthesis of this compound via Nitro Group Reduction

| Reactant | Reagents/Conditions | Product | Yield | Source |

| N-Methyl-2-nitropyridin-3-amine | H₂, 10% Pd/C, MeOH/DME | This compound | 97% | vulcanchem.com |

The amino groups of this compound are nucleophilic and can react with electrophilic substrates such as alkyl halides. This results in the formation of new carbon-nitrogen bonds, a class of reactions known as N-alkylation.

A specific example of this reactivity is the synthesis of N3-(Cyclopropylmethyl)pyridine-2,3-diamine. In this reaction, this compound is treated with cyclopropylmethyl bromide in the presence of a base. vulcanchem.com The N3-methylamino group acts as the nucleophile, displacing the bromide to yield the N-alkylated product. This substitution reaction demonstrates the utility of this compound as a building block for creating more complex substituted pyridine derivatives. vulcanchem.com

The vicinal (ortho) arrangement of the two amino groups in this compound makes it an ideal substrate for condensation reactions with 1,2-dicarbonyl compounds. These reactions proceed via the formation of two new C-N bonds, leading to the creation of a new heterocyclic ring.

A key example is the reaction with diethyl oxomalonate (B1226002), an α-dicarbonyl compound. thieme-connect.de The reaction involves the nucleophilic attack of the two amino groups onto the two carbonyl carbons of diethyl oxomalonate, followed by the elimination of water molecules to form a stable, fused heterocyclic system. thieme-connect.de This type of reaction is fundamental to heterocyclic synthesis.

Heterocyclic Annulation and Fusion Reactions

The structure of this compound is pre-organized for annulation reactions, where a new ring is fused onto the existing pyridine core.

The condensation reaction between this compound and 1,2-dicarbonyl compounds provides a direct route to the synthesis of the pyrido[2,3-b]pyrazine (B189457) scaffold. This heterocyclic system is formed through a cyclocondensation mechanism.

The reaction of this compound with diethyl oxomalonate results in the formation of a pyrido[2,3-b]pyrazinone, a ketone-containing derivative of the parent heterocyclic system. thieme-connect.de This transformation is a powerful method for constructing complex nitrogen-containing heterocycles from relatively simple starting materials. thieme-connect.de

Table 2: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Class | Source |

| This compound | Diethyl oxomalonate | Pyrido[2,3-b]pyrazinone | thieme-connect.de |

Synthesis of Pyrido[2,3-b]pyrazines

Reactions with α-Dicarbonyl Compounds (e.g., diethyl oxomalonate, glyoxal (B1671930) hydrate)

The reaction of this compound with α-dicarbonyl compounds is a common strategy for the synthesis of pyrido[2,3-b]pyrazines. The adjacent amino groups of the diamine readily condense with the two carbonyl functionalities of the α-dicarbonyl compound to form a new pyrazine (B50134) ring fused to the pyridine core.

For instance, the condensation of this compound with diethyl oxomalonate leads to the formation of a pyrido[2,3-b]pyrazinone derivative. thieme-connect.de Similarly, reactions with glyoxal hydrate (B1144303) can also be employed to construct the pyrido[2,3-b]pyrazine system. thieme-connect.de The regioselectivity of these reactions can be a key consideration, as the unsymmetrical nature of the diamine can potentially lead to the formation of two different regioisomers. thieme-connect.de

Table 1: Reactions of this compound with α-Dicarbonyl Compounds

| α-Dicarbonyl Compound | Product Type | Reference |

|---|---|---|

| Diethyl oxomalonate | Pyrido[2,3-b]pyrazinone | thieme-connect.de |

| Glyoxal hydrate | Pyrido[2,3-b]pyrazine | thieme-connect.de |

Synthesis of Pyrido[2,3-d]pyrimidines

This compound serves as a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry. encyclopedia.pubnih.govnih.gov These syntheses often involve the construction of a pyrimidine (B1678525) ring fused to the pyridine core of the diamine.

One common approach involves a multi-step sequence starting from a substituted pyrimidine. For example, a preformed N-substituted pyrimidine-4-amine bearing a suitable carbon functional group can undergo palladium-catalyzed coupling and subsequent intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov Another strategy involves the condensation of a pyrimidine derivative with a suitable reagent to form the fused ring. For instance, the condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of a base can lead to the formation of a 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov

Furthermore, three-component reactions have been developed for the efficient synthesis of pyrido[2,3-d]pyrimidine derivatives in good yields. researchgate.net These methods often utilize aldehydes, alkyl nitriles, and aminopyrimidines in the presence of a catalyst. researchgate.net

Formation of Imidazo[1,2-a]pyridines and Related Fused Heterocyclic Systems

While this compound is primarily used for constructing fused systems involving both amino groups, related 2-aminopyridine (B139424) derivatives are extensively used in the synthesis of imidazo[1,2-a]pyridines. sci-hub.sebeilstein-journals.orgorganic-chemistry.orgrsc.org This class of compounds is of significant importance in medicinal chemistry. sci-hub.se

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine with an α-haloketone or a related species. sci-hub.se The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group to form the imidazole (B134444) ring. Various catalytic systems, including copper-based catalysts, have been developed to facilitate this transformation under mild conditions. sci-hub.sebeilstein-journals.org Microwave-assisted and solvent-free reaction conditions have also been explored to improve the efficiency and environmental friendliness of these syntheses. sci-hub.se

Formation of Diazepinone Derivatives via Cyclization Pathways

This compound can be utilized in the synthesis of fused diazepinone derivatives. These seven-membered heterocyclic systems are of interest in medicinal chemistry. rsc.orgresearchgate.net The formation of the diazepinone ring typically involves the reaction of the diamine with a β-ketoester or a similar bifunctional reagent.

The condensation of an unsymmetrical o-diamine like this compound with a β-ketoester can potentially lead to two different regioisomeric diazepinone products. researchgate.net The direction of cyclization is influenced by the specific reactants and reaction conditions. For instance, the reaction of 2,3-diaminopyridines with ethyl aroylacetates has been shown to produce 3,5-dihydro-4H-pyrido[2,3-b] researchgate.netvulcanchem.comdiazepin-4-ones regiospecifically. researchgate.net In some cases, open-chain intermediates have been isolated, providing insight into the reaction pathway. researchgate.net

Derivatization for Advanced Chemical Scaffolds

The inherent reactivity of this compound allows for its derivatization to create more complex and advanced chemical scaffolds. The amino groups can undergo a variety of transformations, including alkylation, acylation, and participation in multicomponent reactions. ambeed.com These modifications can be used to introduce diverse functional groups and build upon the core pyridine structure.

For example, the primary amino group can be selectively targeted for reactions, leaving the secondary methylamino group available for subsequent transformations. This differential reactivity allows for a stepwise approach to the synthesis of highly functionalized molecules. The resulting derivatives can serve as key intermediates in the synthesis of complex heterocyclic systems with potential applications in various fields of chemical research.

Coordination Chemistry of N3 Methylpyridine 2,3 Diamine As a Ligand

Ligand Properties and Binding Modes

N3-Methylpyridine-2,3-diamine possesses multiple nitrogen donor atoms—the pyridine (B92270) ring nitrogen and the two exocyclic amino nitrogens—that can engage in coordination with metal centers. The presence of these donor sites in close proximity, combined with the steric influence of the methyl group, allows for several distinct binding modes.

Chelating Capabilities of Aminopyridines

Aminopyridine ligands are well-known for their ability to form stable chelate rings with metal ions. Typically, this involves coordination through the pyridine nitrogen and an adjacent amino group, forming a five-membered ring that enhances the thermodynamic stability of the resulting complex. In the case of this compound, the arrangement of the pyridine nitrogen and the amino group at the C2 position is suitable for forming such a stable five-membered chelate ring. The presence of a second amino group at the C3 position offers potential for more complex chelation behavior, possibly involving both amino groups in coordination to a single metal center, though this may be sterically hindered.

Bridging Coordination Modes in Polynuclear Complexes

Beyond simple chelation, this compound can act as a bridging ligand to form polynuclear complexes. mdpi.com This bridging can occur in several ways. For instance, the ligand can chelate to one metal center via the pyridine and C2-amino nitrogen atoms, while the C3-amino group coordinates to an adjacent metal ion. Alternatively, the pyridine nitrogen can bind to one metal center while one or both amino groups bridge to one or more other metal centers. mdpi.com In a silver(I) complex with the closely related 2-amino-3-methylpyridine (B33374), the ligand acts as a bridge between two metal ions, leading to the formation of a polymeric structure. mdpi.com This capacity for bridging is fundamental to the construction of coordination polymers and metal-organic frameworks.

Monodentate Coordination via Pyridine Nitrogen

Monodentate coordination is another possible binding mode, though it is less common than chelation for aminopyridines. mdpi.com In this mode, only one of the available nitrogen donors binds to the metal center. Coordination typically occurs through the pyridine nitrogen, which is often a softer and more accessible donor site compared to the exocyclic amino groups. mdpi.com For instance, in complexes of 2-amino-3-methylpyridine with soft metal ions like silver(I), the primary coordination is through the ring nitrogen. mdpi.com This preference is attributed to the principles of Hard and Soft Acids and Bases (HSAB), where soft metals favor coordination with soft donor atoms like pyridine nitrogen. mdpi.com

Investigation of η¹-Coordination Pathways

The monodentate coordination via a single atom is termed η¹-coordination. For aminopyridine ligands, η¹-coordination through the pyridine nitrogen atom is a rare but important binding mode. mdpi.com This pathway is particularly favored when the metal fragment is sterically crowded or electronically saturated and therefore reluctant to accept the six electrons that would result from a chelating or π-coordination mode. mdpi.com The study of such pathways provides insight into the subtle factors that control the assembly of metal-ligand complexes. The formation of dimeric or monomeric structures in such cases can be influenced by the size of other coordinated ligands, such as halides. mdpi.com

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of complexes involving this compound is governed by a combination of steric and electronic factors.

Electronic Factors : The different nitrogen atoms of the ligand possess distinct electronic properties. The pyridine nitrogen is part of an aromatic system and is generally considered a "soft" donor. The amino groups are "harder" donors. This difference influences the binding affinity towards different metal ions. Soft metal ions will preferentially bind to the softer pyridine nitrogen, as observed in silver(I) complexes where the Ag-N(pyridine) bond is significantly shorter and stronger than any interaction with the amino group. mdpi.com

Steric Factors : The methyl group on the C3-amino nitrogen introduces steric bulk, which can influence the ligand's conformation and the accessibility of the adjacent donor sites. This steric hindrance can affect the "bite angle" in chelated structures and may favor certain coordination geometries over others to minimize steric repulsion. uu.nl The interplay between the ligand's preferred conformation and the coordination requirements of the metal center can lead to a range of geometries, from octahedral to square pyramidal or trigonal, depending on the other ligands present in the coordination sphere. uu.nl

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure involves dissolving equimolar amounts of the ligand and a metal salt, such as a halide or acetate, in a solvent like methanol (B129727) or ethanol. mdpi.comoiccpress.com The mixture is stirred, sometimes with gentle heating, to facilitate the reaction. The resulting complex may precipitate from the solution upon cooling or after a period of slow evaporation. Single crystals suitable for X-ray diffraction can often be obtained by layering the reaction mixture with a less polar solvent. nih.gov

Characterization of the resulting complexes relies on a suite of analytical techniques:

FT-IR Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N bond of the pyridine ring and the N-H bands of the amino groups upon complexation provides evidence of binding. New bands at lower frequencies can also indicate the formation of metal-nitrogen (M-N) bonds. ut.ac.ir

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination environment. ut.ac.ir

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. mdpi.com

Below is a table summarizing representative characterization data for a silver(I) complex formed with the analogous ligand, 2-amino-3-methylpyridine, which demonstrates the type of data obtained for such complexes. mdpi.com

Table 1. Spectroscopic and Crystallographic Data for a Representative Silver(I) Complex with 2-amino-3-methylpyridine.

| Parameter | Data |

|---|---|

| Formula | [Ag(C₆H₈N₂)NO₃]n |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Coordination Geometry | Polymeric |

| FT-IR ν(cm⁻¹) (selected) | 3415, 3282 (N-H), 1627 (C=C), 1521 (C=N), 471 (Ag-N) |

| UV-Vis λₘₐₓ (nm) | 230, 264 |

| Ag-N(pyridine) (Å) | 2.218 |

| Ag-N(amino) (Å) | 2.668 |

Table 2. List of Compounds Mentioned.

| Compound Name |

|---|

| This compound |

| 2-amino-3-methylpyridine |

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate the requested article on the coordination chemistry of this compound. The search did not yield specific research findings on the complexation, structural elucidation, stoichiometry, stability, or catalytic applications of this particular compound with the specified transition metal ions.

Therefore, it is not possible to fulfill the request to generate an article with the required sections on its coordination chemistry and catalytic applications.

Computational Chemistry and Molecular Modeling of N3 Methylpyridine 2,3 Diamine and Its Complexes

Quantum Chemical Calculations

Quantum chemical calculations offer a theoretical framework to understand and predict the properties of molecules with a high degree of accuracy. For N3-Methylpyridine-2,3-diamine, these computational approaches are invaluable in elucidating its fundamental characteristics.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic structure. By focusing on the electron density, DFT calculations can effectively predict various electronic properties of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species. For this compound, the analysis of its frontier orbitals provides insights into its electron-donating and accepting capabilities.

| Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Mulliken charge distribution analysis is a method used to assign partial atomic charges within a molecule, offering a picture of the electron density distribution. This analysis for this compound would reveal the electrostatic potential of the molecule, highlighting the more electron-rich and electron-deficient regions. Such information is vital for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter derived from DFT calculations. This value is directly related to the electronic excitation energy and can provide an estimation of the molecule's chemical hardness and softness. A precise determination of the energy gap for this compound is essential for predicting its stability and reactivity profile.

Molecular Geometry Optimization and Conformation Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. Conformation analysis further explores the different spatial arrangements of the molecule (conformers) and their relative energies, providing a comprehensive understanding of its structural flexibility.

Prediction of Spectroscopic Properties (e.g., IR, Raman, UV-Vis, NMR)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties. For this compound, theoretical calculations can simulate its infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

| Spectroscopy | Predicted Information |

| IR & Raman | Vibrational frequencies and modes |

| UV-Vis | Electronic transitions and absorption wavelengths |

| NMR | Chemical shifts of atomic nuclei |

Molecular Docking and Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding the functional role of this compound in a biological context.

Modeling the interaction between a ligand like this compound and a protein receptor is fundamental to predicting its biological activity. While specific studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on its derivatives. For instance, research on 5-Bromo-N3-methylpyridine-2,3-diamine, a closely related compound, has been utilized in the structure-guided development of enzyme inhibitors. In such studies, the diamine scaffold serves as a key component for interaction with the target protein.

Computational approaches, such as flexible alignment, are employed to understand the geometrical similarity between the ligand and the natural substrate of the target enzyme. This helps in identifying the key pharmacophoric features that are essential for binding. The modeling of ligand-protein interactions often reveals the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. For pyridine (B92270) derivatives, the nitrogen atom in the pyridine ring and the amino groups are common sites for forming crucial hydrogen bonds with amino acid residues in the protein's active site.

The following table summarizes typical interactions observed in the docking of pyridine-based ligands with protein targets:

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) |

| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine |

| Pi-Pi Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Methyl group (-CH3) | Leucine, Isoleucine, Valine |

This table is illustrative of common interactions and not based on specific data for this compound.

The prediction of binding affinity, often expressed as the binding free energy (ΔG), is a key outcome of molecular docking simulations. A lower binding free energy indicates a more stable ligand-protein complex and a higher binding affinity. Various scoring functions are used in docking software to estimate this value. These functions take into account the intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

The binding mode refers to the specific orientation and conformation of the ligand within the protein's binding site. Molecular docking simulations can predict multiple possible binding modes, which are then ranked based on their calculated binding affinities. Experimental validation, often through techniques like X-ray crystallography, is crucial to confirm the predicted binding mode. In the case of the 5-bromo derivative of this compound, X-ray co-crystal structures have been used to validate the computational predictions and to understand the key interactions within the active site of the target enzyme.

The predicted binding affinities for a series of pyridine derivatives against a specific target can be tabulated to compare their potential efficacy, as shown in the hypothetical table below:

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound (Hypothetical) | -7.5 | Asp120, Phe250 |

| Derivative A (Hypothetical) | -8.2 | Asp120, Phe250, Leu300 |

| Derivative B (Hypothetical) | -6.9 | Asp120 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Thermodynamic Property Calculations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the thermodynamic properties of molecules like this compound. These calculations can provide valuable information about the stability, reactivity, and energetic profile of the compound and its complexes.

DFT calculations can be used to determine various thermodynamic parameters, including:

Enthalpy of formation: The change in enthalpy during the formation of one mole of the substance from its constituent elements.

Entropy: A measure of the disorder or randomness of a system.

Gibbs free energy: A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Heat capacity: The amount of heat that must be added to a specified amount of a substance to cause a unit rise in its temperature.

Studies on similar molecules, such as N-methyl-substituted ethane-1,2-diamines, have demonstrated the use of computational methods to derive thermodynamic properties like the enthalpy of vaporization. These calculations often complement experimental measurements and can be used to predict the behavior of compounds under different conditions.

Furthermore, DFT is employed to analyze the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. For substituted pyridines, DFT has been used to predict their nucleophilicity based on these electronic parameters.

The following table provides an example of thermodynamic data that can be obtained through DFT calculations for a molecule like this compound.

| Thermodynamic Property | Calculated Value (Hypothetical) | Units |

| Enthalpy of Formation | 150.5 | kJ/mol |

| Standard Entropy | 320.2 | J/(mol·K) |

| Gibbs Free Energy of Formation | 250.8 | kJ/mol |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 4.6 | eV |

This table contains hypothetical values for illustrative purposes and does not represent actual calculated data for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon).

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of N3-Methylpyridine-2,3-diamine is expected to display distinct signals corresponding to the protons on the pyridine (B92270) ring, the amino groups, and the N-methyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The two amino groups (-NH₂) and the methylamino group (-NHCH₃) are electron-donating, which generally causes an upfield shift (to lower ppm values) for the aromatic protons compared to unsubstituted pyridine.

The pyridine ring protons at positions 4, 5, and 6 would appear as a complex splitting pattern due to spin-spin coupling. Based on the analysis of 2,3-diaminopyridine (B105623), the proton at position 6 is typically the most deshielded (downfield), while the proton at position 5 is the most shielded (upfield). The introduction of a methyl group at the N3-position would further influence these shifts. The N-methyl group itself would appear as a singlet, typically in the range of 2.5-3.0 ppm, and the protons of the amino groups would appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~6.8 - 7.2 | Doublet of doublets | J(H4-H5), J(H4-H6) |

| H-5 | ~6.4 - 6.7 | Triplet or Doublet of doublets | J(H5-H4), J(H5-H6) |

| H-6 | ~7.4 - 7.8 | Doublet of doublets | J(H6-H5), J(H6-H4) |

| N-CH₃ | ~2.7 - 3.0 | Singlet | - |

| C2-NH₂ | Variable (broad) | Singlet | - |

Note: These are estimated values and actual experimental data may vary.

¹³C NMR Spectroscopy for Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons will resonate in the aromatic region (typically 100-160 ppm). The positions of the signals are dictated by the substituent effects. The carbons directly attached to the nitrogen atoms (C2 and C3) are expected to be significantly deshielded. The methyl group will appear as a sharp signal at a much higher field (lower ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 155 |

| C-3 | ~135 - 140 |

| C-4 | ~115 - 120 |

| C-5 | ~105 - 110 |

| C-6 | ~140 - 145 |

Note: These are estimated values and actual experimental data may vary.

Application of Advanced NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the pyridine ring (H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the C-H bonds of the pyridine ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. It could be used to confirm the substitution pattern by observing through-space interactions, for example, between the N-methyl protons and the H-4 proton on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the amino groups, the pyridine ring, and the methyl group.

N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups will exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows a single band.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino group typically appears in the range of 1590-1650 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for aromatic C-N bonds are expected in the 1250-1360 cm⁻¹ range.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 | N-H Stretch | -NH₂, -NH- |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1590 - 1650 | N-H Bend | -NH₂ |

| 1400 - 1600 | C=C, C=N Stretch | Pyridine Ring |

Note: These are expected ranges and specific values require experimental measurement.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. The "ring breathing" mode, a symmetric expansion and contraction of the entire ring, typically gives a strong, sharp signal around 990-1050 cm⁻¹. Vibrations of the C-N and C-C bonds within the ring will also be Raman active. The C-H stretching modes of the methyl group and the pyridine ring would also be observable. Raman spectroscopy is often less sensitive to the highly polar N-H and O-H bonds compared to FTIR, but the skeletal vibrations of the heterocyclic ring are usually well-defined.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the molecular orbital energies and photophysical behavior of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. libretexts.org The spectrum is characterized by absorption bands corresponding to specific electronic transitions, primarily π → π* and n → π* transitions.

The pyridine ring contains a conjugated π-electron system. The absorption of energy can excite an electron from a π bonding orbital to a π* antibonding orbital. These π → π* transitions are typically high in energy and result in strong absorption bands in the UV region. libretexts.org

Additionally, the nitrogen atoms of the pyridine ring and the two amino groups possess non-bonding electrons (lone pairs), designated as 'n' electrons. These electrons are at a higher energy level than the π bonding electrons. libretexts.org Consequently, the transition of a non-bonding electron to a π* antibonding orbital (an n → π* transition) requires less energy than a π → π* transition. uzh.ch These n → π* transitions generally appear as weaker bands at longer wavelengths compared to π → π* transitions. libretexts.orglibretexts.org The presence of the amino substituents on the pyridine ring can influence the precise wavelength and intensity of these absorption bands.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Shorter Wavelength UV (<300 nm) | High |

Investigation of Luminescence Behavior

Luminescence, encompassing fluorescence and phosphorescence, describes the emission of light from a molecule after it has absorbed photons. Aromatic and heterocyclic compounds like this compound often exhibit luminescence. Following excitation to a higher electronic state via photon absorption, the molecule can relax to the ground state by emitting a photon.

The investigation of the luminescence behavior of this compound would involve measuring its emission spectrum after excitation at a wavelength corresponding to an absorption band. Key parameters derived from such studies include the emission maximum (wavelength of highest emission intensity), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (the ratio of photons emitted to photons absorbed). This data provides valuable information about the structure of the excited state and the pathways of energy dissipation within the molecule. For instance, studies on structurally similar 2-N-phenylamino-methyl-nitro-pyridine isomers have utilized emission spectra to elucidate the relaxation pathways of electronically excited states. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula of this compound (C₆H₉N₃) by distinguishing its exact mass from that of other compounds with the same nominal mass. The technique measures mass to within a few parts per million (ppm), offering unambiguous confirmation of the chemical formula. nih.gov For analysis, the compound is typically ionized, often by protonation to form the [M+H]⁺ ion.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|

In a typical experiment, the measured m/z would be compared to the calculated value. A close match confirms the identity of the compound. This method is standard for characterizing newly synthesized pyridine derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This technique is highly effective for determining the purity of this compound and for analyzing it within complex mixtures. nih.gov

In an LC-MS analysis, the sample is first injected into an LC column. The components of the sample are separated based on their differing affinities for the stationary phase and the mobile phase. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS provides the molecular weight of the eluting component, allowing for its identification. The area of the chromatographic peak is proportional to the amount of the compound, enabling quantitative analysis and purity assessment. This method is widely used for the analysis of various pyridine-containing pharmaceuticals and metabolites. nih.govresearchgate.netresearchgate.net

X-ray Diffraction Studies

The crystal structure of Pyridine-2,3-diamine reveals a tetragonal system with space group I4₁/a. nih.gov The molecules in the crystal are connected by N—H⋯N hydrogen bonds, forming a three-dimensional network. nih.gov

Table 3: Crystal Data for the Parent Compound, Pyridine-2,3-diamine

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₅H₇N₃ |

| Formula Weight | 109.14 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 16.4670 (3) |

| c (Å) | 3.9064 (12) |

| Volume (ų) | 1059.3 (3) |

| Z | 8 |

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to build a model of the crystal lattice and the arrangement of the molecule within it.

This analysis would yield a definitive confirmation of the molecular structure, including precise bond lengths, bond angles, and torsion angles between the atoms of the pyridine ring, the amino groups, and the methyl substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the solid state.

While data for the target compound is unavailable, the analysis of closely related structures, such as pyridine-2,3-diamine, demonstrates the level of detail that can be obtained. For such compounds, crystallographic studies typically report the parameters summarized in the table below.

Table 1: Illustrative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction (Note: Data for the specific compound this compound is not available. The fields below are representative of a typical crystallographic report.)

| Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | The elemental composition of the compound. | C₆H₉N₃ |

| Formula Weight | The molar mass of the compound. | 123.16 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Å |

| α = 90°, β = Y°, γ = 90° | ||

| Volume (V) | The volume of the unit cell. | V ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | ρ g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the data. | R₁ = X% |

Powder X-ray Diffraction for Crystallinity and Lattice Dynamics

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample of this compound would be used. The powder consists of numerous small crystallites in random orientations. When exposed to an X-ray beam, the sample produces a characteristic diffraction pattern of concentric rings, which are recorded as a plot of diffracted intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for the crystalline phase of the compound. It can be used for phase identification, to assess sample purity, and to determine the degree of crystallinity. While it does not provide the detailed atomic positions with the same precision as single-crystal analysis, PXRD data can be used to determine the unit cell parameters of the crystal lattice. Studies on lattice dynamics, which involve measuring diffraction patterns at different temperatures, could also provide information on thermal expansion and phase transitions.

Table 2: Representative Data from Powder X-ray Diffraction Analysis (Note: Experimental data for this compound is not available. The table illustrates the typical format for presenting PXRD data.)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data | Not | Available |

| Data | Not | Available |

| Data | Not | Available |

| Data | Not | Available |

Biological and Medicinal Chemistry Research Applications of N3 Methylpyridine 2,3 Diamine and Its Derivatives

Pharmacological Relevance as a Privileged Scaffold

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The diaminopyridine core, including N3-Methylpyridine-2,3-diamine, is recognized for this characteristic, making it a valuable starting point in the synthesis of new drugs.

Role in Drug Design and Discovery

The this compound structure is a key component in the design and discovery of new therapeutic agents. Its derivatives have been explored for a variety of pharmacological activities. For instance, the 2,3-diaminopyridine (B105623) framework is integral to the synthesis of azabenzimidazoles, a class of compounds investigated for their broad-spectrum biological activities, including potential anti-plasmodial and anti-trypanosomal effects. arkat-usa.orgresearchgate.net The ability of the diaminopyridine scaffold to form crucial interactions, such as hydrogen bonds with key amino acid residues in the hinge region of kinase domains, makes it a valuable component in the design of enzyme inhibitors. nih.gov

Furthermore, derivatives of this scaffold have been developed as inhibitors for various enzymes implicated in disease. For example, compounds incorporating the 2-aminopyridine (B139424) moiety have been synthesized and evaluated as focal adhesion kinase (FAK) inhibitors, which are promising targets for anticancer drugs. nih.gov Similarly, this structural motif is found in inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a critical target for developing new antitubercular agents. nih.gov The versatility of the diaminopyridine scaffold is also evident in its use to create dual inhibitors, such as those targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are under investigation for treating refractory solid tumors and hematological malignancies. acs.org

An N-nitroso derivative of a secondary amine present in Rimegepant, N3-(1-nitrosopiperidin-4-yl)pyridine-2,3-diamine, serves as a highly characterized reference material. veeprho.com This standard is crucial for analytical method development and quality control in the production of Rimegepant. veeprho.com

Development as Pharmaceutical Intermediates

This compound and its analogs are crucial building blocks in the synthesis of more complex pharmaceutical compounds. Diaminopyridine compounds are widely used as intermediates in the manufacturing of various pharmaceutically important molecules. google.com For example, 2,3-diaminopyridine is a precursor in the production of imidazo[4,5-b]pyridine inotropic agents and cephem-based antibacterial substances. google.com The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have shown potent cytotoxicity and PIM-1 kinase inhibition, often starts from precursors related to the diaminopyridine structure. nih.gov

The chemical reactivity of the amino groups in this compound allows for the construction of diverse heterocyclic systems. The reaction of 2,3-diaminopyridine precursors with various aldehydes provides an efficient route to synthesize 4-azabenzimidazole derivatives. arkat-usa.org This highlights the role of diaminopyridines as versatile intermediates in creating libraries of compounds for biological screening.

Mechanism of Action Studies

Understanding how this compound derivatives exert their biological effects involves detailed studies of their interactions at a molecular level. These investigations focus on how these compounds bind to their targets and modulate their functions.

Interaction with Specific Molecular Targets (e.g., hydrogen bonding with biomolecules)

The therapeutic effects of this compound derivatives are often rooted in their specific interactions with biological macromolecules. The arrangement of nitrogen atoms in the pyridine (B92270) ring and the amino substituents allows for the formation of multiple hydrogen bonds with target proteins. nih.gov For instance, in the inhibition of kinases, the aminopyridine core can form hydrogen bond interactions with key amino acids in the hinge region of the kinase domain, effectively anchoring the inhibitor in the active site. nih.gov

Molecular docking studies of pyridine-2-methylamine derivatives targeting MmpL3 have shown that the nitrogen atom of the N-heterocycle can form a crucial hydrogen bond with the carboxyl group of specific amino acid residues, such as D645. nih.gov Additionally, these derivatives can engage in π-π stacking interactions with aromatic residues like Y646 within the binding pocket. nih.gov The crystal structure of pyridine-2,3-diamine reveals a hydrogen bonding system where all hydrogen atoms of both amino groups act as donors, and both exocyclic and intracyclic nitrogen atoms act as acceptors, leading to a three-dimensional network. nih.gov

Enzyme Inhibition Mechanisms (e.g., binding to active sites)

Derivatives of this compound have been shown to inhibit a range of enzymes through various mechanisms, primarily by competing with the natural substrate for binding to the active site.

Table 1: Enzyme Inhibition by Diaminopyridine Derivatives

| Enzyme Target | Inhibitor Scaffold | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Diaminopyrimidine | Binds to the ATP binding site in the kinase domain. nih.gov | Cancer |

| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine | Binds to the active site of the PIM-1 protein. nih.gov | Cancer |

| Mycobacterial membrane protein Large 3 (MmpL3) | Pyridine-2-methylamine | Binds to the active pocket of MmpL3, blocking substrate transport. nih.gov | Tuberculosis |

| Histamine (B1213489) N-methyltransferase (HNMT) | Diaminopyrimidine (Metoprine) | Occupies the histamine-binding site, blocking substrate access. nih.gov | Allergy/Inflammation |

For example, diaminopyrimidine-based compounds have been developed as potent inhibitors of Focal Adhesion Kinase (FAK) by occupying the ATP binding pocket. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine derivatives exhibit strong inhibitory activity against PIM-1 kinase. nih.gov In the context of infectious diseases, pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a protein essential for the viability of Mycobacterium tuberculosis. nih.gov These inhibitors bind within the active pocket of MmpL3, disrupting its function. nih.gov

The diaminopyrimidine structure is also found in metoprine, a potent inhibitor of histamine N-methyltransferase (HNMT). nih.gov Metoprine binds to the active site of the enzyme, sterically preventing the substrate histamine from binding. nih.gov Furthermore, various drugs can inhibit diamine oxidase (DAO), an enzyme involved in histamine metabolism, through either competitive or non-competitive mechanisms. mdpi.com

Receptor Modulatory Activities (e.g., sigma receptor antagonism)

Beyond enzyme inhibition, derivatives of the diaminopyridine scaffold have been shown to modulate the activity of various receptors. A notable example is their interaction with sigma (σ) receptors, which are of interest as potential targets for cancer therapy and diagnosis. nih.govresearchgate.net

Research has led to the development of 2-aminopyridine derivatives as high-affinity sigma receptor ligands. nih.gov Specifically, by replacing the tetralin nucleus of a known high-affinity σ2 agonist with a 2-aminopyridine moiety, researchers have obtained compounds with σ2 antagonist and σ1 agonist activity. nih.gov While these compounds may lack significant selectivity between the σ1 and σ2 subtypes, they are considered valuable tools for sigma receptor research. nih.gov

Table 2: Receptor Modulatory Activity of Aminopyridine Derivatives

| Receptor Target | Derivative Class | Observed Activity | Potential Application |

|---|---|---|---|

| Sigma-2 (σ2) Receptor | 2-Aminopyridines | Antagonist activity. nih.gov | Cancer therapy and diagnosis |

The development of such receptor modulators highlights the broad utility of the this compound scaffold in medicinal chemistry, extending its applications from enzyme inhibition to the modulation of complex signaling pathways.

Specific Biological Activity Investigations

The chemical scaffold of this compound serves as a foundational structure for the development of various derivatives with a wide range of potential therapeutic applications. Research has primarily focused on synthesizing and evaluating these derivatives for their biological activities, including anticancer, antibacterial, antitubercular, and anti-inflammatory properties.

Anticancer Research Applications

Derivatives of the pyridine-diamine core have been extensively investigated for their potential as anticancer agents. These studies have explored their ability to inhibit the growth of cancer cells and to modulate the activity of key enzymes involved in cancer progression.

The anti-proliferative activity of various pyridine-based derivatives has been a significant area of research. For instance, a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives were designed and synthesized to assess their ability to inhibit the growth of human cancer cells. The introduction of amino side chains on the tetracyclic skeleton was found to influence their anti-proliferative activity. A number of these compounds demonstrated a pronounced cytostatic effect, particularly on HCT116 and MCF-7 cancer cells, with some regioisomers showing a noticeable enhancement of activity with IC50 values in the nanomolar range (0.3–0.9 µM). irb.hr

In another study, new pyridinethione and thienopyridine derivatives were synthesized and evaluated for their anti-proliferative activity against HCT-116, HepG-2, and MCF-7 human cancer cells. nih.gov Several of these compounds exhibited interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov Furthermore, trilogy-function thiadiazole-triazole-pyridine derivatives have also been synthesized and investigated for their anticancer effects, with some compounds in the series showing promising activity when compared to standard medications. amhsr.org

The anti-proliferative potential of new imatinib (B729) derivatives containing a phenylamino-pyrimidine pyridine skeleton was tested against A549 (lung cancer) and K562 (chronic myeloid leukemia) cell lines. mdpi.com Certain derivatives showed significantly more potency than imatinib in A549 cells. mdpi.com

Table 1: Anti-proliferative Activity of Selected Pyridine Derivatives

| Compound Type | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Tetracyclic imidazo[4,5-b]pyridine derivatives | HCT116, MCF-7 | Pronounced cytostatic effect, with some IC50 values in the nanomolar range. irb.hr |

| Pyridinethione and thienopyridine derivatives | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity, especially against liver and colon cancer cells. nih.gov |

| Thiadiazole-triazole-pyridine derivatives | Not specified | Promising anti-cancer activity compared to standard drugs. amhsr.org |

| Imatinib derivatives with a phenylamino-pyrimidine pyridine skeleton | A549, K562 | Some derivatives were more potent than imatinib in A549 cells. mdpi.com |

A significant focus of anticancer research involving pyridine-diamine derivatives has been on the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Pyrido[2,3-d]pyrimidine derivatives have been identified as a promising class of kinase inhibitors. rsc.org A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential inhibitors of both wild-type Epidermal Growth Factor Receptor (EGFR) and its T790M mutant, which is associated with drug resistance. nih.gov Several of these compounds exhibited potent cytotoxic activity against various cancer cell lines, including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast). nih.gov

The 2,3-diaryl-3H-imidazo[4,5-b]pyridine scaffold has also been explored for its anticancer potential. nih.gov A study investigating a series of these derivatives found that they exhibited moderate cytotoxicity against a panel of nine cancer cell lines. nih.gov

The development of pyrimidine-2,4-diamine derivatives as kinase inhibitors is another active area of research. These compounds are being investigated for their potential to treat various disorders by targeting specific protein kinases.

Table 2: Kinase Inhibition by Selected Pyridine Derivatives

| Compound Class | Target Kinase(s) | Cancer Type(s) | Notable Findings |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFR (wild-type and T790M mutant) | Lung, Prostate, Colon, Breast | Potent cytotoxic activities and induction of apoptosis. nih.gov |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | Not specified | Breast, Prostate, Colon, Blood, Bone | Moderate cytotoxicity against a panel of cancer cell lines. nih.gov |

| Pyrimidine-2,4-diamine derivatives | Various Protein Kinases | Not specified | Investigated as potential treatments for various disorders. |

Antibacterial Research Applications

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Derivatives of pyridine-2,3-diamine have been explored for their potential to address this challenge.

A study focused on the synthesis of new imidazopyridine derivatives from 2,3-diaminopyridine and their subsequent evaluation for antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans. The findings revealed that all the synthesized compounds possessed pronounced antimicrobial effects against the bacterial strains studied. researchgate.net

In other research, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized. nih.gov Several of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against five Gram-positive bacteria. nih.gov Additionally, a multicomponent one-pot reaction was developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, with some of the synthesized compounds showing high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis. nih.gov

Table 3: Antibacterial Activity of Selected Pyridine Derivatives

| Derivative Class | Bacterial Strains Tested | Key Findings |

|---|---|---|

| Imidazopyridines from 2,3-diaminopyridine | E. coli, K. pneumoniae, S. aureus, S. mutans | All synthesized compounds showed pronounced antimicrobial effects. researchgate.net |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Five Gram-positive bacteria | Strong antibacterial activity, similar to linezolid. nih.gov |

| 2-Amino-3-cyanopyridines | Gram-positive and Gram-negative bacteria | High activity against S. aureus and B. subtilis. nih.gov |

Antitubercular Research Applications

Tuberculosis remains a major global health problem, and the development of new antitubercular drugs is a priority. Pyridine-containing compounds have shown promise in this area.

A study on pyridine-2-methylamine derivatives identified them as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for the viability of Mycobacterium tuberculosis. nih.govnih.gov One compound, in particular, demonstrated high activity against the H37Rv strain of M. tuberculosis as well as clinically isolated strains of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB, with low toxicity to mammalian cells. nih.govnih.gov

Furthermore, research on N'-substituted 4-phenylpicolinohydrazonamides with a thiosemicarbazone moiety has yielded compounds with very good tuberculostatic activity. mdpi.com Two derivatives showed high activity against all tested strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values in the range of 3.1–12.5 µg/mL. mdpi.com In another study, new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides were synthesized and tested against three Mycobacterium tuberculosis cell lines, with some derivatives identified as candidates for the development of novel antitubercular agents. researchgate.net

Table 4: Antitubercular Activity of Selected Pyridine Derivatives

| Derivative Class | Target/Strain | Key Findings |

|---|---|---|

| Pyridine-2-methylamines | MmpL3 in M. tuberculosis H37Rv, MDR-TB, XDR-TB | High activity against drug-sensitive and drug-resistant strains with low toxicity. nih.govnih.gov |

| N'-Substituted 4-phenylpicolinohydrazonamides | M. tuberculosis | High activity against all tested strains, with MIC values of 3.1–12.5 µg/mL for some derivatives. mdpi.com |

| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides | M. tuberculosis | Identified as potential candidates for new antitubercular drugs. researchgate.net |

Anti-inflammatory Activity Research

Chronic inflammation is a key factor in a variety of diseases, and there is ongoing research into new anti-inflammatory agents. Derivatives based on the pyridine-diamine structure have been investigated for their potential in this area.

A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The results showed that one compound exhibited 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 and 21.8 µmol/L, respectively. nih.gov

In other research, 2-[(phenylthio)methyl]pyridine derivatives were found to inhibit the dermal reverse passive Arthus reaction in rats, a model of inflammation. nih.gov These compounds also significantly reduced exudate volume and white blood cell accumulation in a pleural inflammation model, a pattern of activity similar to that of hydrocortisone. nih.gov Additionally, pteridine-2,4-diamine derivatives have been explored as a new scaffold for lipoxygenase inhibition and have demonstrated in vivo anti-inflammatory activity. researchgate.net

Table 5: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Derivative Class | Mechanism/Model | Key Findings |

|---|---|---|

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | COX-1 and COX-2 inhibition | One compound showed 2-fold selectivity for COX-2 inhibition. nih.gov |

| 2-[(Phenylthio)methyl]pyridines | Dermal and pleural inflammation models in rats | Inhibited inflammatory responses, with activity similar to hydrocortisone. nih.gov |

| Pteridine-2,4-diamines | Lipoxygenase inhibition, in vivo inflammation model | Demonstrated anti-inflammatory properties. researchgate.net |

Antioxidant Property Investigations

The antioxidant potential of pyridine derivatives, including structures related to this compound, is a significant area of investigation in medicinal chemistry. Research into these compounds often involves a variety of in vitro assays to determine their capacity to neutralize free radicals and reduce oxidative stress, which is implicated in numerous disease pathologies.

Commonly employed methods to evaluate antioxidant activity include radical scavenging assays and metal-reducing power tests. For instance, studies on amine group-containing pyridine derivatives have demonstrated notable metal reduction activity and significant radical scavenging capabilities. The antioxidant activity of aminodi(hetero)arylamines has been systematically evaluated through chemical, biochemical, and electrochemical assays. researchgate.net Research has shown that the specific placement of substituents dramatically influences antioxidant efficacy. For example, in one study on aminodiarylamines in the thieno[3,2-b]pyridine (B153574) series, a derivative with an amino group in the para position to the bridging NH group exhibited the most potent inhibition of lipid peroxidation, with an EC50 value of 7 µM, which was superior to the standard antioxidant, trolox. researchgate.net This same compound also showed the lowest oxidation potential in electrochemical assays, further confirming its high antioxidant capacity. researchgate.net

Other investigations have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) to quantify these properties. nih.gov In some cases, coordination complexes of aminopyridine derivatives have been assessed; a copper-containing complex of 2-amino-3-methylpyridine (B33374) showed activity against both ABTS and DPPH radicals, with IC50 values of 199.10 µg/mL and 150.88 µg/mL, respectively. researchgate.net These studies collectively indicate that the pyridine nucleus is a viable scaffold for the development of novel antioxidants, with the type, number, and position of substituents being critical determinants of their activity.

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Aminodiarylamine (para-amino substitution) | Lipid Peroxidation Inhibition (TBARS) | EC50 = 7 µM | researchgate.net |

| Aminodiarylamine (para-amino substitution) | β-carotene-linoleate system | EC50 = 41 µM | researchgate.net |

| Copper(II) complex of 2-amino-3-methylpyridine | ABTS Radical Scavenging | IC50 = 199.10 µg/mL | researchgate.net |

| Copper(II) complex of 2-amino-3-methylpyridine | DPPH Radical Scavenging | IC50 = 150.88 µg/mL | researchgate.net |

| Curcuminoid N-alkylpyridinium salts (with two methoxy (B1213986) groups) | DPPH Radical Scavenging | Higher quenching capacity than curcumin | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold like this compound influence biological activity. Research on various pyridine derivatives has provided extensive insights into the effects of different substituents on their therapeutic potential, particularly in areas like anticancer and antimicrobial applications.

In the context of antiproliferative activity, the nature and position of substituents on the pyridine ring are critical. For example, studies have shown that the insertion of a methyl (CH3) group often enhances activity compared to hydrogen (H) or chlorine (Cl) atoms. nih.gov This enhancement may be attributed to the larger surface area and volume of the methyl-substituted derivatives. nih.gov The position of substitution is also key; for some derivatives, methyl and nitro (NO2) groups in the para position significantly improved antiproliferative activity, whereas substitutions at the ortho and meta positions were less effective. nih.gov

In the field of antitubercular agents, SAR studies on pyridine-2-methylamine derivatives have demonstrated the importance of modifications at different positions. Modifications to the N-heterocycle (R1 position) and the aromatic group (R2 position) have been explored. It was found that bulkier groups like N-8-azaspiro[4.5]decyl at the R1 position could lead to a four-fold increase in activity, likely by inserting deeper into a hydrophobic pocket of the target enzyme. dovepress.com At the R2 position, electron-donating groups (EDGs) such as isobutyl or tert-butyl maintained activity, while electron-withdrawing groups (EWGs) like -NO2 or -CF3 resulted in a significant decrease in potency. dovepress.com The combination of optimal groups at both positions yielded the most potent compounds with Minimum Inhibitory Concentration (MIC) values as low as 0.0156 µg/mL. dovepress.com

Furthermore, N-methylation has been shown to modulate the biological activity of pyridine-containing alkaloids. In a study on norbelladine (B1215549) derivatives, N-methylation led to an increased selectivity index for antiviral activity against HIV-1, primarily by decreasing cytotoxicity while maintaining efficacy. exlibrisgroup.com

| Core Structure | Substituent Modification | Position | Effect on Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyridine | CH3 vs. H vs. Cl | Aromatic Ring | CH3 favored over H and Cl | nih.gov |

| Pyridine | CH3, NO2 | para | Improved activity (lower IC50) | nih.gov |

| Pyridine | CH3 | ortho, meta | Decreased activity (higher IC50) | nih.gov |

| Pyridine | OH | - | Decreased activity (higher IC50) | nih.gov |

| Position | Substituent | Effect on Activity (MIC) | Reference |

|---|---|---|---|

| R1 (N-heterocycle) | N-8-azaspiro[4.5]decyl | 4-fold increase in activity | dovepress.com |

| R2 (Aromatic group) | Electron-donating groups (isobutyl, tert-butyl) | Maintained activity | dovepress.com |

| R2 (Aromatic group) | Electron-withdrawing groups (-NO2, -Br, -CF3) | 2 to 32-fold decrease in activity | dovepress.com |

| R1 + R2 | N-8-azaspiro[4.5]decyl + 4-biphenyl | Most potent (MIC = 0.0156 µg/mL) | dovepress.com |

Quantitative Structure-Activity Relationship (QSAR) studies correlate the biological activity of compounds with their physicochemical and structural properties, known as molecular descriptors. These analyses are crucial for rationally designing more potent derivatives of this compound. Various types of descriptors—constitutional, geometrical, physicochemical, and topological—have been shown to significantly affect the biological efficacy of pyridine-based compounds.

Physicochemical descriptors such as molecular weight (MW), the partition coefficient (LogP), and polar surface area (PSA) often show a positive correlation with biological activity. arkat-usa.org This suggests that higher values for these descriptors can lead to enhanced efficacy, within a certain range. Conversely, descriptors related to molecular flexibility and size, such as the number of rotatable bonds (NRB) and topological diameter (TD), can have a negative impact on activity. arkat-usa.org A compound may exhibit higher activity if it is defined by a smaller topological diameter and fewer rotatable bonds, indicating that a certain degree of rigidity is beneficial. arkat-usa.org